Thymidine, 3',3'''-dithiobis(3'-deoxy-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) is a chemical compound with the molecular formula C20H26N4O8S2 and a molecular weight of 514.57244 . It is a derivative of thymidine, a nucleoside that is a component of DNA. This compound is characterized by the presence of two sulfur atoms, which form a disulfide bond between two thymidine molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) typically involves the reaction of thymidine with a disulfide-forming reagent. One common method is the oxidation of two molecules of 3’-deoxythymidine in the presence of a disulfide-forming agent such as iodine or hydrogen peroxide . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form two separate thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thymidine derivatives.
Scientific Research Applications
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside analogs and other pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) involves its incorporation into DNA. The disulfide bond can be cleaved under reducing conditions, releasing two thymidine molecules that can be incorporated into DNA strands. This incorporation can interfere with DNA replication and repair processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thymidine: A nucleoside that pairs with deoxyadenosine in DNA.
Deoxythymidine: A deoxyribonucleoside that is a component of DNA.
Thymidine monophosphate: A nucleotide involved in DNA synthesis.
Uniqueness
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) is unique due to the presence of the disulfide bond, which imparts distinct chemical and biological properties. This bond allows for reversible cleavage and reformation, making the compound useful in various applications where controlled release of thymidine is desired .
Properties
CAS No. |
107601-08-1 |
---|---|
Molecular Formula |
C20H26N4O8S2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]disulfanyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N4O8S2/c1-9-5-23(19(29)21-17(9)27)15-3-13(11(7-25)31-15)33-34-14-4-16(32-12(14)8-26)24-6-10(2)18(28)22-20(24)30/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,21,27,29)(H,22,28,30)/t11-,12-,13+,14+,15-,16-/m1/s1 |
InChI Key |
PPQHJVKTCYCJMY-OWDFPOFWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SS[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SSC3CC(OC3CO)N4C=C(C(=O)NC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.